molecular formula C22H10O8 B14269848 Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate CAS No. 137865-67-9

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate

Katalognummer: B14269848
CAS-Nummer: 137865-67-9
Molekulargewicht: 402.3 g/mol
InChI-Schlüssel: OXWJWCXVQNKRRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are found in various natural products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate typically involves the reaction of 1,4-naphthoquinone with ethanedioic acid under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, which have been studied for their potential antimicrobial, antitumoral, and other biological activities .

Wissenschaftliche Forschungsanwendungen

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate has been extensively studied for its applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis, making it effective against microbial and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar biological activities.

    Lawsone: Another naphthoquinone derivative known for its antimicrobial properties.

    Menadione: A synthetic naphthoquinone with vitamin K activity.

Uniqueness

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is unique due to its specific structure, which allows for the formation of various derivatives with enhanced biological activities. Its ability to generate ROS and induce oxidative stress makes it particularly effective in antimicrobial and antitumoral applications .

Eigenschaften

CAS-Nummer

137865-67-9

Molekularformel

C22H10O8

Molekulargewicht

402.3 g/mol

IUPAC-Name

bis(1,4-dioxonaphthalen-2-yl) oxalate

InChI

InChI=1S/C22H10O8/c23-15-9-17(19(25)13-7-3-1-5-11(13)15)29-21(27)22(28)30-18-10-16(24)12-6-2-4-8-14(12)20(18)26/h1-10H

InChI-Schlüssel

OXWJWCXVQNKRRX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)OC(=O)C(=O)OC3=CC(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.